6,7-dimethyl-2,3-dihydro-1H-inden-1-ol
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Overview
Description
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol It is a derivative of indan, characterized by the presence of two methyl groups at positions 6 and 7, and a hydroxyl group at position 1 on the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of 6,7-dimethylindanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol or ethanol . The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), catalysts like iron (Fe) or aluminum chloride (AlCl3)
Major Products Formed
Oxidation: 6,7-dimethylindanone
Reduction: 6,7-dimethylindan
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound’s hydrophobic indan ring system can interact with lipid membranes, affecting membrane fluidity and permeability . These interactions can modulate various biochemical processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-: Similar structure but with different substitution patterns.
1H-Inden-1-ol, 2,3-dihydro-: Lacks the methyl groups at positions 6 and 7.
1H-Inden-1-one, 2,3-dihydro-: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
6,7-dimethyl-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methyl groups and a hydroxyl group on the indan ring system. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
249897-27-6 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.2 |
Purity |
95 |
Origin of Product |
United States |
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